

# Commercial Availability and Technical Guide for 4-Bromo-8-fluoroquinoline

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## Compound of Interest

Compound Name: 4-Bromo-8-fluoroquinoline

Cat. No.: B1285068

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This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of **4-Bromo-8-fluoroquinoline**, a valuable building block in medicinal chemistry and materials science.

## Commercial Availability

**4-Bromo-8-fluoroquinoline** is readily available from several chemical suppliers. The following table summarizes the key information for sourcing this compound.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Notes
Sigma-Aldrich	927800-38-2	C <sub>9</sub> H <sub>5</sub> BrFN	226.05 g/mol	Offered under the AldrichCPR brand. Purity information should be confirmed by the buyer as analytical data is not routinely collected for this product line. <a href="#">[1]</a>
Ossila	927800-38-2	C <sub>9</sub> H <sub>5</sub> BrFN	226.05 g/mol	Marketed as a fluorinated heterocyclic building block for use as a synthesis intermediate for Active Pharmaceutical Ingredients (APIs). <a href="#">[2]</a>

## Physicochemical Properties

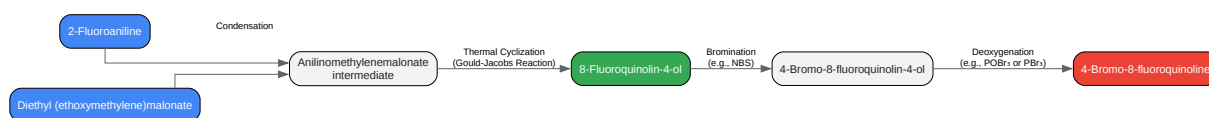
A summary of the key physical and chemical properties of **4-Bromo-8-fluoroquinoline** is provided below.

Property	Value	Source
Physical Form	Solid	[3]
SMILES String	<chem>Fc1cccc2c(Br)ccnc12</chem>	[3]
InChI Key	XWZPEOLKMRCJFO-UHFFFAOYSA-N	[3]
Hazard Statements	H302 (Harmful if swallowed), H318 (Causes serious eye damage)	[3]
Precautionary Statements	P280, P305 + P351 + P338	[3]

## Proposed Synthesis of 4-Bromo-8-fluoroquinoline

While a specific, peer-reviewed synthesis protocol for **4-Bromo-8-fluoroquinoline** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of analogous substituted quinolines. A likely approach involves the bromination of a suitable 8-fluoroquinoline precursor. A potential precursor is 8-fluoroquinolin-4-ol, which can be synthesized and then converted to the target molecule.

### Proposed Synthetic Pathway



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Caption: Proposed synthetic pathway for **4-Bromo-8-fluoroquinoline**.

## Detailed Experimental Protocols (Proposed)

### Step 1: Synthesis of 8-Fluoroquinolin-4-ol (via Gould-Jacobs Reaction)

This procedure is adapted from the general Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
- **Condensation:** Heat the mixture at 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Cyclization:** Add the resulting anilinomethylenemalonate intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-260 °C. The cyclization is typically complete within 30-60 minutes.
- **Work-up:** After cooling, add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield ethyl 4-hydroxy-8-fluoroquinoline-3-carboxylate.
- **Saponification and Decarboxylation:** Reflux the ester with an aqueous solution of sodium hydroxide to hydrolyze the ester. Acidify the reaction mixture to precipitate the carboxylic acid. The crude acid is then heated at its melting point until carbon dioxide evolution ceases to afford 8-fluoroquinolin-4-ol.

### Step 2: Bromination of 8-Fluoroquinolin-4-ol

- **Reaction Setup:** Dissolve 8-fluoroquinolin-4-ol (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
- **Brominating Agent Addition:** Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The reaction may be initiated with a radical initiator like AIBN or by gentle heating.
- **Reaction Monitoring:** Monitor the reaction by TLC until the starting material is consumed.
- **Work-up:** Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated

sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-8-fluoroquinolin-4-ol.

### Step 3: Deoxygenation to **4-Bromo-8-fluoroquinoline**

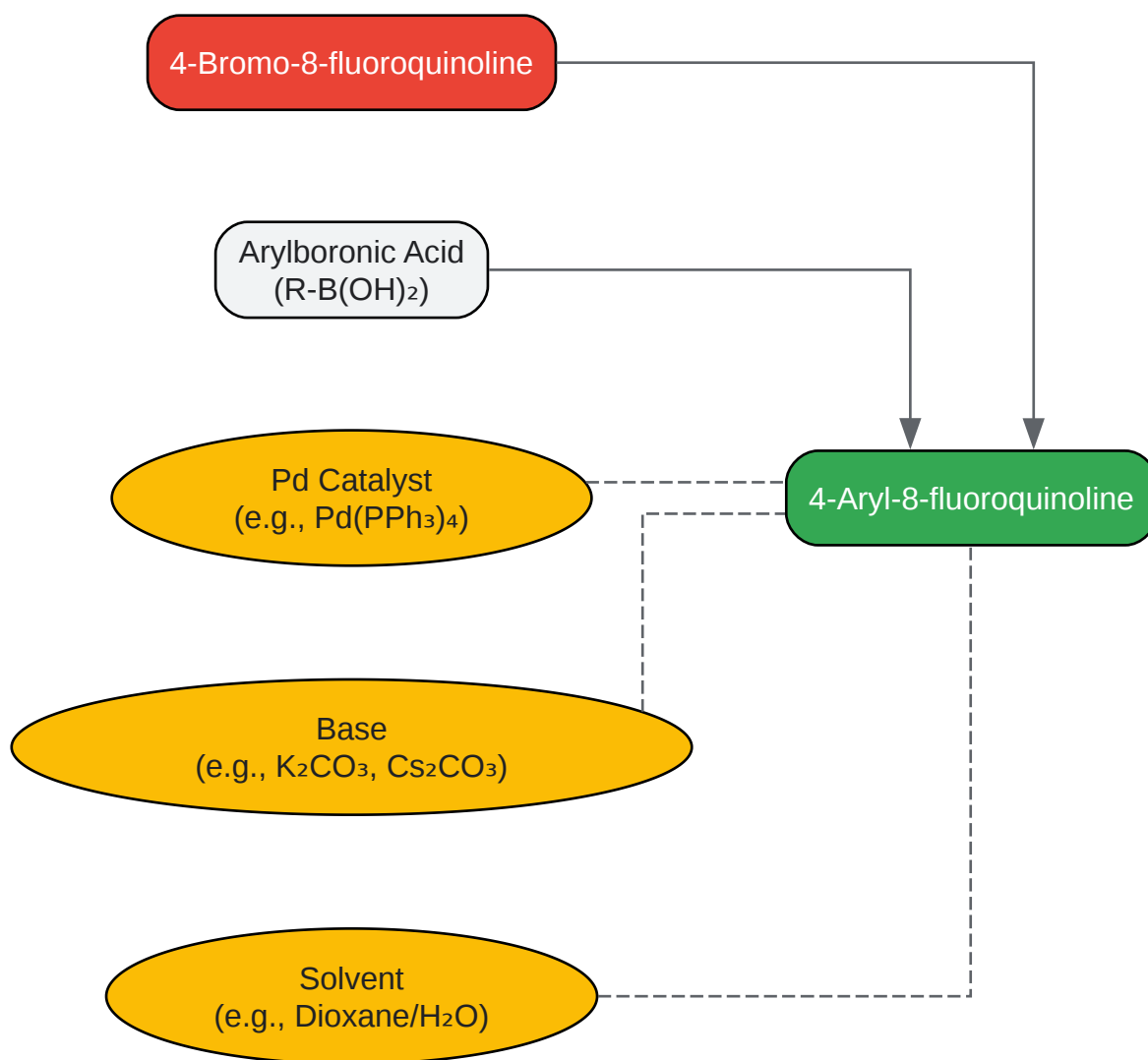
- **Reaction Setup:** In a fume hood, carefully add 4-bromo-8-fluoroquinolin-4-ol (1.0 eq) to an excess of phosphorus oxybromide ( $\text{POBr}_3$ ) or phosphorus tribromide ( $\text{PBr}_3$ ) (5-10 eq).
- **Reaction:** Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the reaction by TLC.
- **Work-up:** Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
- **Purification:** Filter the solid, wash with water, and dry. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

## Applications in Cross-Coupling Reactions

**4-Bromo-8-fluoroquinoline** is an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 4-position. The electron-withdrawing nature of the quinoline ring and the fluorine atom can influence the reactivity of the C-Br bond.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.



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Caption: Suzuki-Miyaura coupling of **4-Bromo-8-fluoroquinoline**.

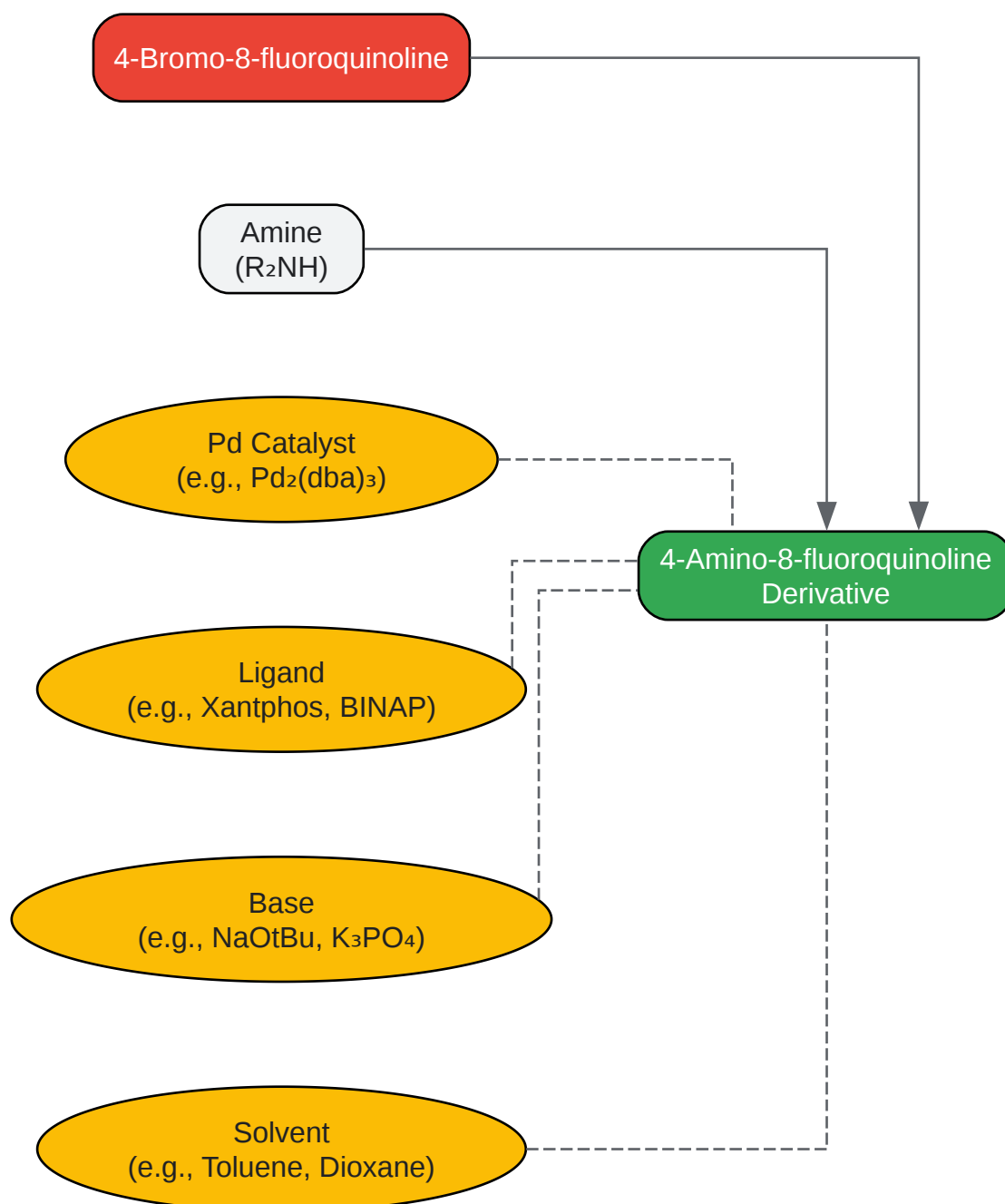
#### Detailed Experimental Protocol (Representative)

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **4-Bromo-8-fluoroquinoline** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

- Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminoquinolines.



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## References

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